molecular formula C7H7IO3 B14187032 5-Iodo-2-methoxybenzene-1,3-diol CAS No. 916905-37-8

5-Iodo-2-methoxybenzene-1,3-diol

Cat. No.: B14187032
CAS No.: 916905-37-8
M. Wt: 266.03 g/mol
InChI Key: UTIXQUFUXHFSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methoxybenzene-1,3-diol is an organic compound with the molecular formula C7H7IO3. It is a derivative of benzene, featuring iodine, methoxy, and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxybenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methoxybenzene-1,3-diol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxybenzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

5-Iodo-2-methoxybenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Iodo-2-methoxybenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the methoxy and diol groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-methoxybenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

916905-37-8

Molecular Formula

C7H7IO3

Molecular Weight

266.03 g/mol

IUPAC Name

5-iodo-2-methoxybenzene-1,3-diol

InChI

InChI=1S/C7H7IO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3

InChI Key

UTIXQUFUXHFSSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1O)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.